molecular formula C5H13O4P B184182 2-Dimethoxyphosphorylpropan-2-ol CAS No. 10184-68-6

2-Dimethoxyphosphorylpropan-2-ol

Cat. No. B184182
Key on ui cas rn: 10184-68-6
M. Wt: 168.13 g/mol
InChI Key: XKBAMTNWFFDMLF-UHFFFAOYSA-N
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Patent
US05686434

Procedure details

Into a flask fitted with a reflux condenser was placed a mixture of 37 ml (29 g, 0.50 mol) of acetone and 46 ml (55 g, 0.50 ml) of dimethylphosphite followed by 3 ml of saturated methanolic sodium methoxide solution. A vigorous exotherm ensued and the mixture was allowed to stir at RT for about 16 h. A large deposit of crystals formed and were filtered and washed well with ether-hexane (1:1) to give 50 g of dimethyl 1-hydroxy-1-methylethylphosphonate, mp 75°-77° C.
Quantity
37 mL
Type
reactant
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:4])=[O:3].[CH3:5][O:6][P:7]([O-:10])[O:8][CH3:9].C[O-].[Na+]>>[OH:3][C:2]([P:7](=[O:10])([O:8][CH3:9])[O:6][CH3:5])([CH3:4])[CH3:1] |f:2.3|

Inputs

Step One
Name
Quantity
37 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
46 mL
Type
reactant
Smiles
COP(OC)[O-]
Step Two
Name
sodium methoxide
Quantity
3 mL
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at RT for about 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a flask fitted with a reflux condenser
CUSTOM
Type
CUSTOM
Details
A large deposit of crystals formed
FILTRATION
Type
FILTRATION
Details
were filtered
WASH
Type
WASH
Details
washed well with ether-hexane (1:1)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
OC(C)(C)P(OC)(OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 50 g
YIELD: CALCULATEDPERCENTYIELD 59.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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